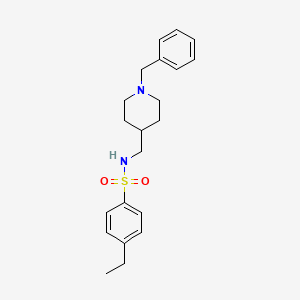

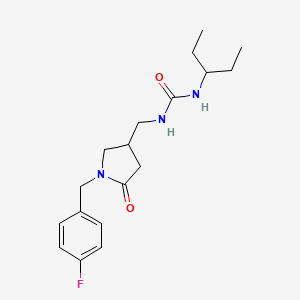

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzylpiperidine, a class of compounds known for their wide range of biological activities . Benzylpiperidine derivatives are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving benzylpiperidine derivatives can be complex and varied, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives can vary widely. For example, one such compound has a molecular weight of 490.65 and is stored at 2-8°C .Aplicaciones Científicas De Investigación

- The title compound has been investigated as part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . Researchers aim to develop novel analgesics that maintain efficacy while minimizing adverse effects. By modifying the Fentanyl scaffold, they explore compounds like this one to address neuropathic pain.

- N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide derivatives may have potential in treating neurological diseases. For instance, related compounds have been explored as muscarinic receptor 4 (m4) antagonists . These receptors play a crucial role in various neurological processes, and modulating them could lead to therapeutic benefits.

- The crystal structure of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide has been determined by single-crystal X-ray diffraction. The compound crystallizes with four crystallographically unique molecules in the asymmetric unit, revealing its conformation and packing arrangement . Such studies aid in understanding molecular interactions.

Analgesic Research

Neurological Disorders

Crystallography and Structural Studies

Mecanismo De Acción

Target of Action

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The interaction of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide with its target, acetylcholinesterase, results in the inhibition of this enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The action of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide affects the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the degradation of acetylcholine, leading to an increase in the stimulation of cholinergic neurons . This can have downstream effects on various physiological processes controlled by the cholinergic system, including memory and cognition.

Result of Action

The molecular and cellular effects of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide’s action primarily involve the enhancement of cholinergic transmission. By increasing the availability of acetylcholine in the synaptic cleft, the compound can potentiate the signaling of neurons in the cholinergic system .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-2-18-8-10-21(11-9-18)26(24,25)22-16-19-12-14-23(15-13-19)17-20-6-4-3-5-7-20/h3-11,19,22H,2,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQCAJDXSXJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

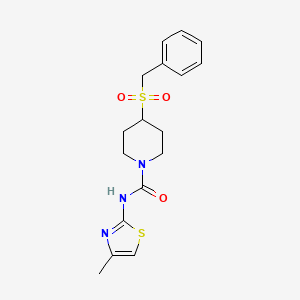

![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)

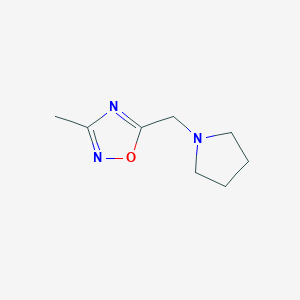

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)

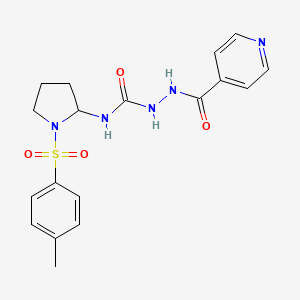

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)

![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2589377.png)

![Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2589378.png)

![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2589380.png)

![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)